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molecular formula C23H18 B8538385 13,13-dimethyl-13H-indeno[1,2-b]anthracene

13,13-dimethyl-13H-indeno[1,2-b]anthracene

Cat. No. B8538385
M. Wt: 294.4 g/mol
InChI Key: TWHBXDQJJOIEEH-UHFFFAOYSA-N
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Patent
US08525158B2

Procedure details

13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione (19 g, 0.058 mol) was dissolved in acetic acid (200 ml) and 57% HI (50 ml) was added thereto. The reaction mixture was stirred under reflux for 48 hours. After the reaction was terminated, the reaction solution was added with distilled water (500 ml). Then, the resultant solid was filtered and dissolved in toluene (200 ml), and iodine (4.56 g, 0.018 mol) was added thereto. The reaction mixture was stirred under reflux for 3 hours. After the reaction was terminated, the reaction solution was extracted and purified by column chromatography to give 13,13-dimethyl-13H-indeno[1,2-b]anthracene (10 g, yield=58%).
Name
13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:25])[C:22]2[C:9](=[CH:10][C:11]3[C:12](=O)[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19](=O)[C:20]=3[CH:21]=2)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.I.II>C(O)(=O)C>[CH3:1][C:2]1([CH3:25])[C:22]2[C:9](=[CH:10][C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][C:20]=3[CH:21]=2)[CH:17]=[CH:16][CH:15]=[CH:14]4)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2

Inputs

Step One
Name
13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Smiles
CC1(C2=CC=CC=C2C2=CC=3C(C=4C=CC=CC4C(C3C=C21)=O)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
4.56 g
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
ADDITION
Type
ADDITION
Details
the reaction solution was added with distilled water (500 ml)
FILTRATION
Type
FILTRATION
Details
Then, the resultant solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene (200 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(C2=CC=CC=C2C2=CC=3C=C4C=CC=CC4=CC3C=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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